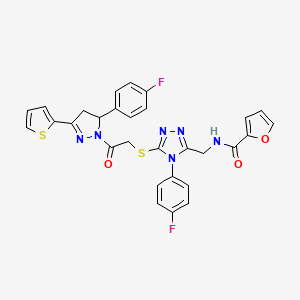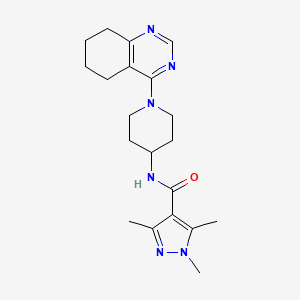
1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H28N6O and its molecular weight is 368.485. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enaminone Reactions and Cyclization
- Enaminones, including derivatives related to the compound , have been explored for their reactivity with aminoheterocycles, leading to the formation of various heterocyclic compounds like azolopyrimidines, azolopyridines, and quinolines. These reactions are significant in the context of synthesizing new compounds with potential pharmaceutical applications (Almazroa, Elnagdi, El‐Din, 2004).
Potential Antipsychotic Agents
- Heterocyclic carboxamides, structurally similar to the given compound, have been synthesized and evaluated as potential antipsychotic agents. Their interactions with various receptors like dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a were studied, highlighting their potential in treating psychiatric disorders (Norman, Navas, Thompson, Rigdon, 1996).
Molecular Interaction Studies
- Molecular interaction studies of compounds similar to the specified compound have been conducted to understand their binding to receptors like the CB1 cannabinoid receptor. This research is crucial for designing drugs with specific receptor target profiles (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Multicomponent Condensation Reactions
- The synthesis of complex heterocyclic structures through multicomponent condensation reactions involving compounds similar to the queried chemical has been explored. These synthetic routes are important for creating diverse molecular scaffolds for potential therapeutic applications (Chebanov, Saraev, Desenko, Chernenko, Knyazeva, Groth, Glasnov, Kappe, 2008).
Synthesis and Evaluation in Drug Development
- Synthesis methods and evaluations of compounds structurally related to the given compound have been conducted in the context of developing new drugs with various therapeutic potentials, such as antipsychotic or antimicrobial activities (Guleli, Erdem, Ocal, Erden, Sari, 2019).
Apoptosis Pathway Induction in Cancer Cells
- Certain derivatives have been studied for their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. This research is significant for understanding how these compounds can be used in cancer therapy (Gamal-Eldeen, Hamdy, Abdel‐Aziz, El-Hussieny, Fakhr, 2014).
Antimycobacterial Activity
- Substituted pyrazinecarboxylic acids, related to the compound , have been synthesized and tested for their activity against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Gezginci, Martin, Franzblau, 1998).
Eigenschaften
IUPAC Name |
1,3,5-trimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-13-18(14(2)25(3)24-13)20(27)23-15-8-10-26(11-9-15)19-16-6-4-5-7-17(16)21-12-22-19/h12,15H,4-11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGUBUVLLRQHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

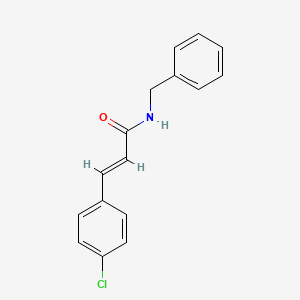
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2601854.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2601857.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride](/img/structure/B2601861.png)


![Methyl 4-[[methyl(phenyl)carbamoyl]amino]benzoate](/img/structure/B2601864.png)
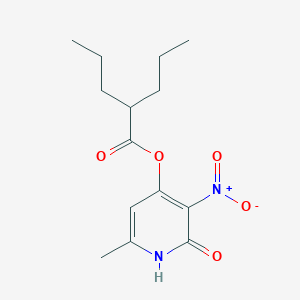
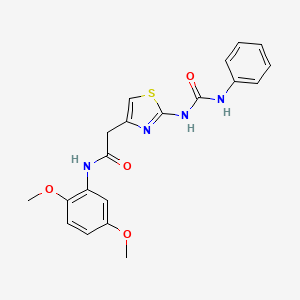
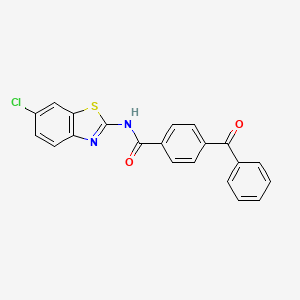
![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)
